Cas no 73398-61-5 (Decanoyl and Octanoyl Glycerides)
Decanoyl and Octanoyl Glycerides Chemical and Physical Properties
Names and Identifiers
-
- Decanoyl- and octanoyl glycerides
- ODO
- Mixed decanoyl octanoyl glycerides
- Glyceryl Caprylate-caprate
- 61-5
- capric triglyceride
- Caprylic
- Caprylic/Capric Triglyceride
- Caprylic Capric Triglyceride
- 11-(2,3-dihydroxypropoxycarbonyl)heptadecanoate
- 73398-61-5
- Caprylic / capric triglyceride
- Decanoyl and Octanoyl Glycerides
-
- Inchi: 1S/C21H40O6/c1-2-3-4-10-13-18(21(26)27-17-19(23)16-22)14-11-8-6-5-7-9-12-15-20(24)25/h18-19,22-23H,2-17H2,1H3,(H,24,25)/p-1
- InChI Key: YWHITOKQSMJXEA-UHFFFAOYSA-M
- SMILES: O(CC(CO)O)C(C(CCCCCC)CCCCCCCCCC(=O)[O-])=O
Computed Properties
- Exact Mass: 387.27466396g/mol
- Monoisotopic Mass: 387.27466396g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 19
- Complexity: 366
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 107
- XLogP3: 6
Experimental Properties
- Density: 0.94-0.96
Decanoyl and Octanoyl Glycerides Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D271850-10mg |
Decanoyl and Octanoyl Glycerides |
73398-61-5 | 10mg |
$87.00 | 2023-05-18 | ||
| TRC | D271850-50mg |
Decanoyl and Octanoyl Glycerides |
73398-61-5 | 50mg |
$98.00 | 2023-05-18 | ||
| TRC | D271850-100mg |
Decanoyl and Octanoyl Glycerides |
73398-61-5 | 100mg |
$173.00 | 2023-05-18 | ||
| A2B Chem LLC | AX45383-100g |
Glycerides, mixed decanoyl and octanoyl |
73398-61-5 | 95%+ | 100g |
$39.00 | 2023-12-30 | |
| A2B Chem LLC | AX45383-250g |
Glycerides, mixed decanoyl and octanoyl |
73398-61-5 | 98% | 250g |
$35.00 | 2024-04-19 | |
| A2B Chem LLC | AX45383-500g |
Glycerides, mixed decanoyl and octanoyl |
73398-61-5 | 98% | 500g |
$44.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1639961-100g |
11-((2,3-Dihydroxypropoxy)carbonyl)heptadecanoate |
73398-61-5 | 98% | 100g |
¥891.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1639961-250g |
11-((2,3-Dihydroxypropoxy)carbonyl)heptadecanoate |
73398-61-5 | 98% | 250g |
¥1369.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1639961-500g |
11-((2,3-Dihydroxypropoxy)carbonyl)heptadecanoate |
73398-61-5 | 98% | 500g |
¥2401.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1639961-1kg |
11-((2,3-Dihydroxypropoxy)carbonyl)heptadecanoate |
73398-61-5 | 98% | 1kg |
¥3194.00 | 2024-07-28 |
Decanoyl and Octanoyl Glycerides Suppliers
Decanoyl and Octanoyl Glycerides Related Literature
-
Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
-
Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
Additional information on Decanoyl and Octanoyl Glycerides
Decanoyl and Octanoyl Glycerides: Chemical Profile and Emerging Applications in Biomedicine
Decanoyl and Octanoyl Glycerides, characterized by their unique CAS no. 73398-61-5, represent a class of lipid derivatives with significant potential in the field of biomedicine. These compounds, derived from glycerol and mixed with long-chain fatty acids, have garnered attention due to their structural versatility and biological activities. The long-chain acyl groups in these molecules contribute to their amphipathic nature, making them suitable for various applications ranging from drug delivery systems to biofuel production.
The chemical structure of Decanoyl and Octanoyl Glycerides consists of a glycerol backbone esterified with decanoic acid (a ten-carbon fatty acid) and octanoic acid (an eight-carbon fatty acid). This configuration imparts a high degree of flexibility and reactivity, enabling the compounds to interact with biological membranes and participate in metabolic pathways. The acyl chain length plays a crucial role in determining their solubility, stability, and interaction with cellular components, which are critical factors in their potential therapeutic applications.
Recent research has highlighted the role of these glycerides in modulating lipid metabolism and improving cellular function. Studies have demonstrated that Decanoyl and Octanoyl Glycerides can enhance the bioavailability of hydrophobic drugs by forming micelles or liposomes, thereby improving drug delivery efficiency. Additionally, their ability to interact with lipid rafts on cell membranes suggests potential applications in targeting specific cellular pathways involved in inflammation and cancer.
In the realm of biotechnology, Decanoyl and Octanoyl Glycerides have been explored as precursors for synthesizing more complex lipid-based materials. Their use in producing biodegradable polymers and coatings has shown promise in reducing environmental impact while maintaining functional performance. Furthermore, the emerging field of synthetic biology leverages these compounds to engineer microbial strains capable of producing high-value chemicals through metabolic engineering.
The pharmaceutical industry has also shown interest in Decanoyl and Octanoyl Glycerides due to their potential as lead compounds for drug development. Preliminary studies indicate that these glycerides may possess anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory cascade. Their structural similarity to natural lipids allows them to mimic endogenous signaling molecules, potentially offering new therapeutic strategies for chronic diseases such as diabetes and atherosclerosis.
Industrial applications of Decanoyl and Octanoyl Glycerides are equally diverse. In cosmetics, they are used as emollients and moisturizers due to their ability to enhance skin barrier function. In food science, these compounds serve as flavor enhancers and texturizers, contributing to the sensory profile of processed foods. The growing demand for sustainable alternatives has also driven research into using Decanoyl and Octanoyl Glycerides as bio-based raw materials for industrial processes.
The synthesis of Decanoyl and Octanoyl Glycerides typically involves esterification reactions between glycerol and fatty acids under controlled conditions. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, enabling large-scale production with minimal waste. Green chemistry principles are increasingly being applied to optimize synthetic routes, ensuring environmental compatibility while maintaining high product purity.
Future research directions for Decanoyl and Octanoyl Glycerides include exploring their role in regenerative medicine. Studies suggest that these compounds may promote tissue repair by influencing stem cell differentiation and extracellular matrix formation. Additionally, their potential use in nanotechnology is being investigated for developing targeted drug delivery systems capable of overcoming biological barriers.
The versatility of Decanoyl and Octanoyl Glycerides makes them a valuable asset across multiple industries. Their ability to bridge organic chemistry with biological systems opens up new avenues for innovation. As our understanding of lipid biochemistry continues to evolve, so too will the applications of these remarkable compounds.
73398-61-5 (Decanoyl and Octanoyl Glycerides) Related Products
- 62244-27-3(Tetradecanoic acid, 2-methyl-, 2,3-dihydroxypropyl ester)
- 66759-85-1(Dodecanoic acid, 2-butyl-, 2,3-dihydroxypropyl ester)
- 62789-49-5(Hexanoic acid, 2-ethyl-, 2-[2-[(2-ethyl-1-oxohexyl)oxy]ethoxy]-1-[[2-[(2-ethyl-1-oxohexyl)oxy]ethoxy]methyl]ethyl ester)
- 105214-66-2(Undecanoic acid,2-heptyl-, 1,1'-(1,2,3-propanetriyl) ester)
- 7360-38-5(Glyceryl tri(2-ethylhexanoate))
- 66725-62-0(Hexanoic acid,2-ethyl-, 2,3-dihydroxypropyl ester)
- 146356-76-5(Pentanoic acid,2-propyl-, 1,2,3-propanetriyl ester (9CI))
- 64647-53-6(Undecanoic acid, 2-heptyl-, 2-hydroxy-1,3-propanediyl ester (9CI))
- 59068-09-6(Hexanoic acid, 2-ethyl-, 3-[(2-ethylhexyl)oxy]-2-hydroxypropyl ester)
- 61167-54-2(Hexanoic acid, 2-ethyl-, 3-[(2-hexyldecyl)oxy]-2-hydroxypropyl ester)